2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with a suitable amine under controlled conditions to form the intermediate. This intermediate is then subjected to cyclization reactions to form the tricyclic structure. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxyacetophenone: Shares similar hydroxyl groups but lacks the tricyclic structure.
2,4-Dihydroxybenzaldehyde: A precursor in the synthesis of the target compound.
2-(3,4-Dihydroxyphenyl)ethylamine: Similar in having hydroxyl groups but differs in its amine structure[][4].
Uniqueness
The uniqueness of 2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one lies in its tricyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications[4][4].
Properties
Molecular Formula |
C18H24N2O3 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C18H24N2O3/c1-3-6-18-10-19-8-17(2,16(18)23)9-20(11-18)15(19)13-5-4-12(21)7-14(13)22/h4-5,7,15,21-22H,3,6,8-11H2,1-2H3 |
InChI Key |
QIWUZRLMUZFCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)O)O)C |
Origin of Product |
United States |
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